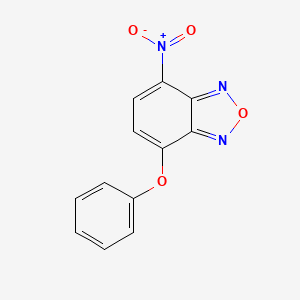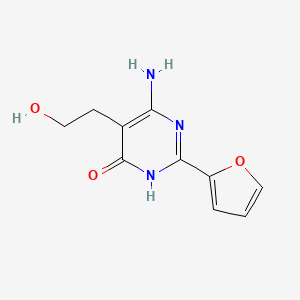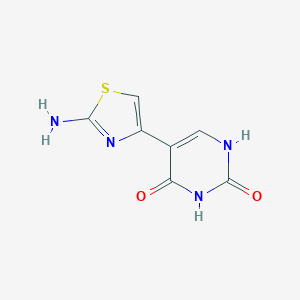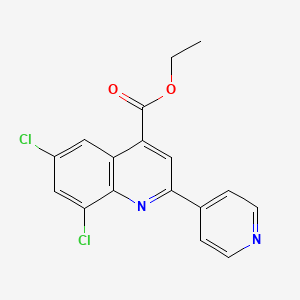
4-Nitro-7-phenoxy-2,1,3-benzoxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-7-phenoxybenzo[c][1,2,5]oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a nitro group at the 4-position and a phenoxy group at the 7-position on the benzo[c][1,2,5]oxadiazole ring
Vorbereitungsmethoden
The synthesis of 4-Nitro-7-phenoxybenzo[c][1,2,5]oxadiazole typically involves the reaction of phenol with 4-chloro-7-nitrobenzo[c][1,2,5]oxadiazole (NBD-Cl) in the presence of a base such as triethylamine. The reaction is carried out in ethanol at room temperature, followed by extraction and purification steps . The general procedure is as follows:
- Dissolve phenol (0.28 g, 3.0 mmol) in ethanol (20 mL).
- Add triethylamine (0.42 mL, 3.0 mmol) to the solution.
- Slowly add a solution of NBD-Cl (0.20 g, 1.0 mmol) in 5 mL of ethanol to the reaction mixture.
- Stir the reaction mixture at room temperature overnight.
- Dilute the reaction mixture with distilled water and extract with dichloromethane.
- Separate the organic phase, wash with water, and evaporate the solvent.
- Purify the residue using short-column chromatography (silica gel, dichloromethane).
Analyse Chemischer Reaktionen
4-Nitro-7-phenoxybenzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenoxy group can undergo oxidation to form corresponding quinones.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Nitro-7-phenoxybenzo[c][1,2,5]oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a fluorescent probe in analytical chemistry.
Biology: The compound is used in the study of enzyme activities and as a fluorescent marker for biological molecules.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and stability.
Wirkmechanismus
The mechanism of action of 4-Nitro-7-phenoxybenzo[c][1,2,5]oxadiazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The phenoxy group can also participate in interactions with proteins and other biomolecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
4-Nitro-7-phenoxybenzo[c][1,2,5]oxadiazole can be compared with other similar compounds, such as:
4-Chloro-7-nitrobenzo[c][1,2,5]oxadiazole (NBD-Cl): This compound is used as a precursor in the synthesis of 4-Nitro-7-phenoxybenzo[c][1,2,5]oxadiazole and has similar fluorescent properties.
4-Nitro-7-phenylbenzo[c][1,2,5]oxadiazole: This compound has a phenyl group instead of a phenoxy group, leading to different chemical and biological properties.
4-Nitro-7-methoxybenzo[c][1,2,5]oxadiazole: This compound has a methoxy group, which affects its reactivity and applications.
The uniqueness of 4-Nitro-7-phenoxybenzo[c][1,2,5]oxadiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
16597-10-7 |
|---|---|
Molekularformel |
C12H7N3O4 |
Molekulargewicht |
257.20 g/mol |
IUPAC-Name |
7-nitro-4-phenoxy-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C12H7N3O4/c16-15(17)9-6-7-10(12-11(9)13-19-14-12)18-8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
BEFCWWATKVSQNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3S,4R,5R)-2-[[3-aminooxypropyl(methyl)amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B12909622.png)








![Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-5-chloro-1h-indole-2-carboxylate](/img/structure/B12909660.png)
![N-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12909661.png)
![3-(1,3-Dihydro-2-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12909666.png)

